(1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine
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Overview
Description
(1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a 2,5-dimethoxyphenyl group attached to an ethane backbone with two amine groups. Phenethylamines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reductive amination processes, followed by chiral resolution using techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, particularly in neurotransmitter pathways.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive phenethylamines.
Industry: May be used in the synthesis of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake. The exact pathways and molecular targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine: The enantiomer of the compound .
2,5-Dimethoxyphenethylamine: A structurally related compound with similar biological activities.
3,4-Methylenedioxyphenethylamine: Another phenethylamine with distinct pharmacological properties.
Uniqueness
(1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of two amine groups, which may confer distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
(1S)-1-(2,5-dimethoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2O2/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9H,6,11-12H2,1-2H3/t9-/m1/s1 |
InChI Key |
IOHBRPOFEVVLBQ-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)[C@@H](CN)N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CN)N |
Origin of Product |
United States |
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